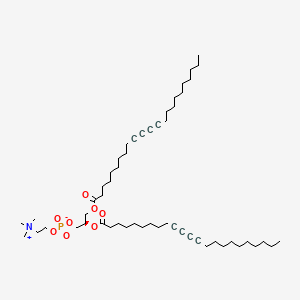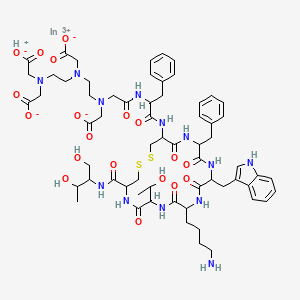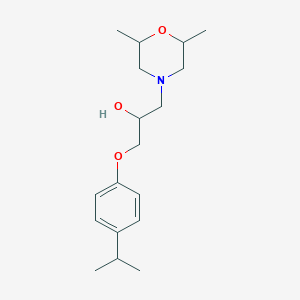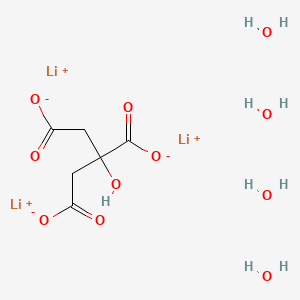
1,2-Bis(10,12-Tricosadiynoyl)phosphatidylcholin
Übersicht
Beschreibung
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine (1,2-Bis-TCPC) is a synthetic phospholipid that is used in a variety of scientific experiments and research applications. It is a derivative of phosphatidylcholine, which is a major component of the cell membrane. 1,2-Bis-TCPC is composed of two 10,12-tricosadiynoyl chains, which are linked to the phosphate group of a phosphatidylcholine molecule. 1,2-Bis-TCPC has been used in a variety of scientific experiments and research applications, due to its ability to form stable bilayer membranes and its unique properties.
Wissenschaftliche Forschungsanwendungen
Photopolymerisierbare Biomembranen
Diyne PC: wird verwendet, um photopolymerisierbare Biomembranen zu erzeugen, die Eigenschaften sowohl biologischer Membranen als auch synthetischer Polymere aufweisen . Diese Membranen sind UV-lichtempfindlich und können mit einer Quecksilberdampf-Niederdrucklampe polymerisiert werden, was zu einer Struktur führt, die zunächst blau ist und dann bei der Polymerisation nach Rot wechselt .
Drogen-Abgabesysteme
Diese Verbindung wurde auf ihr Potenzial in ausgelösten Medikamenten-Abgabesystemen untersucht. Die Fähigkeit, bei der UV-Polymerisation Nanoporen in Lipiddoppelschichten zu bilden, macht sie zu einem vielversprechenden Kandidaten für die kontrollierte Freisetzung von Medikamenten an gezielte Zellen .
Nanoporenbildung
In Kombination mit anderen Lipiden wie DPPC kann 23:2 Diyne PC nach UV-Polymerisation Poren von etwa 100–300 nm Größe auf der Membran erzeugen. Diese Eigenschaft ist entscheidend für Anwendungen, die bedarfsgerechte Freisetzungsmechanismen erfordern, z. B. die Medikamentenverabreichung .
Verbesserung der Vesikelstabilität
Die Verwendung von 23:2 Diyne PC in Vesikelsystemen zielt darauf ab, die physikalische Stabilität zu verbessern. Die polymerisierbare Natur des Lipids trägt zur Robustheit der Vesikel bei und macht sie für verschiedene biomedizinische Anwendungen geeignet .
Biokompatibilität und Nicht-Aktivierung des Immunsystems
Aufgrund seiner biokompatiblen Natur ist 23:2 Diyne PC ein ausgezeichnetes Material für die Herstellung von Liposomen, die das Immunsystem nicht aktivieren. Dies ist besonders wichtig für Anwendungen, die die Kapselung und Freisetzung von Medikamenten beinhalten .
Phasenverhaltenstudie
Das Phasenverhalten der Verbindung wurde theoretisch untersucht, um ihre Wechselwirkung mit anderen Lipiden und ihr Verhalten beim Übergang von der flüssigen zur Gelphase zu verstehen. Diese Forschung ist grundlegend für die Konstruktion von Lipidmischungen für spezifische Anwendungen .
Wirkmechanismus
The mechanism of action of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine involves the formation of highly ordered bilayers, yielding as many as 16 orders of lamellar diffraction, in both the polymerized and unpolymerized states . The electron-dense diacetylenic portions of the fatty acyl chain produced electron density maxima at two well-defined levels on each side of the bilayer .
Zukünftige Richtungen
The future directions of research on 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine could involve further exploration of its properties and potential applications. For instance, its ability to form highly ordered bilayers could be leveraged in the development of new materials . Additionally, its role in light-triggered enzymatic reactions suggests potential applications in biotechnology .
Biochemische Analyse
Biochemical Properties
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with liposomal formulations, which are used in x-ray diffraction data analysis . Additionally, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine can inhibit the proliferation of cancer cells in vitro . The nature of these interactions often involves the formation of micelles or vesicles, which can encapsulate other molecules and facilitate their transport and function within biological systems.
Cellular Effects
The effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to create polydiacetylene vesicles, which can be utilized to study cell membrane properties and interactions . Moreover, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine has been observed to inhibit cancer cell proliferation, indicating its potential role in modulating cellular growth and division .
Molecular Mechanism
At the molecular level, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable complexes with liposomal formulations, which can be used to deliver therapeutic agents to target cells . Additionally, the compound’s ability to form vesicles allows it to encapsulate and transport other molecules, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine can change over time. This compound is known for its stability, but it can degrade under certain conditions. Studies have shown that it remains stable in mammalian cells and can be used for long-term experiments . Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine vary with different dosages in animal models. At lower doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for lipid metabolism. The compound’s ability to form vesicles and micelles plays a significant role in its metabolic functions, as these structures can encapsulate and transport other molecules within cells . Additionally, its interactions with specific enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to form vesicles also aids in its transport and distribution, allowing it to encapsulate and deliver other molecules to target sites.
Subcellular Localization
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is localized in various subcellular compartments, where it exerts its activity and function. It can be directed to specific organelles through targeting signals or post-translational modifications . The compound’s ability to form vesicles and micelles allows it to interact with different cellular structures, influencing their function and dynamics.
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBJTPGHAMAEMV-OIVUAWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226969 | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76078-28-9 | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
![N-[4-[[(4-chlorophenyl)-oxomethyl]amino]phenyl]-2-hydroxybenzamide](/img/structure/B1226182.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1226187.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1226194.png)
![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)
![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)
